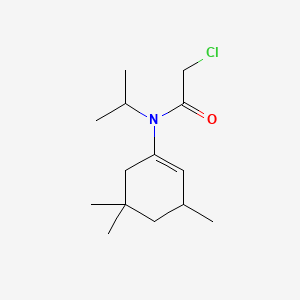
Acetamide, 2-chloro-N-(1-methylethyl)-N-(3,5,5-trimethyl-1-cyclohexen-1-yl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetamide, 2-chloro-N-(1-methylethyl)-N-(3,5,5-trimethyl-1-cyclohexen-1-yl)- is a synthetic organic compound It is characterized by its unique molecular structure, which includes a chloroacetamide group and a cyclohexenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, 2-chloro-N-(1-methylethyl)-N-(3,5,5-trimethyl-1-cyclohexen-1-yl)- typically involves the reaction of 2-chloroacetamide with an appropriate cyclohexenyl derivative under controlled conditions. The reaction may require catalysts, specific solvents, and temperature control to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Optimization of reaction conditions and purification steps is crucial to achieve a commercially viable process.
Analyse Des Réactions Chimiques
Types of Reactions
Acetamide, 2-chloro-N-(1-methylethyl)-N-(3,5,5-trimethyl-1-cyclohexen-1-yl)- can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different products depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: The chloro group in the compound can be substituted by other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a range of substituted acetamides.
Applications De Recherche Scientifique
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, such as antimicrobial or anticancer activity.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which Acetamide, 2-chloro-N-(1-methylethyl)-N-(3,5,5-trimethyl-1-cyclohexen-1-yl)- exerts its effects depends on its specific interactions with molecular targets. These may include binding to enzymes, receptors, or other biomolecules, leading to changes in cellular processes and pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Acetamide, 2-chloro-N-(1-methylethyl)-N-(cyclohexyl)-
- Acetamide, 2-chloro-N-(1-methylethyl)-N-(3,5-dimethyl-1-cyclohexen-1-yl)-
Uniqueness
The uniqueness of Acetamide, 2-chloro-N-(1-methylethyl)-N-(3,5,5-trimethyl-1-cyclohexen-1-yl)- lies in its specific structural features, which may confer distinct chemical and biological properties compared to similar compounds
Propriétés
Numéro CAS |
75942-79-9 |
|---|---|
Formule moléculaire |
C14H24ClNO |
Poids moléculaire |
257.80 g/mol |
Nom IUPAC |
2-chloro-N-propan-2-yl-N-(3,5,5-trimethylcyclohexen-1-yl)acetamide |
InChI |
InChI=1S/C14H24ClNO/c1-10(2)16(13(17)9-15)12-6-11(3)7-14(4,5)8-12/h6,10-11H,7-9H2,1-5H3 |
Clé InChI |
DFGDKQQSAQAGLJ-UHFFFAOYSA-N |
SMILES canonique |
CC1CC(CC(=C1)N(C(C)C)C(=O)CCl)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[(1S,2R,4R)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl] 2-chloroacetate](/img/structure/B14129303.png)
![2-(5-Bromopentyl)benzo[d]oxazole](/img/structure/B14129325.png)
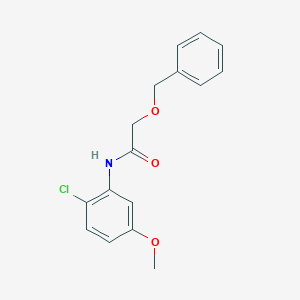
![2-({3,5-Dimethyl-4-[(~2~H_3_)methyloxy]pyridin-2-yl}methanesulfinyl)-6-methoxy-1H-benzimidazole](/img/structure/B14129337.png)
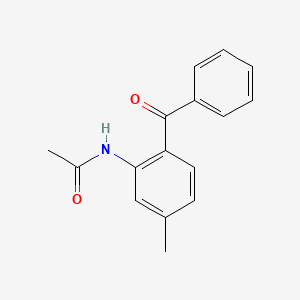
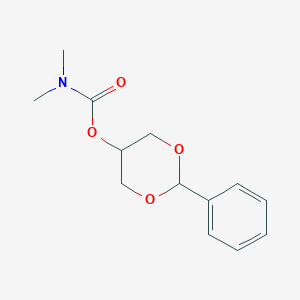



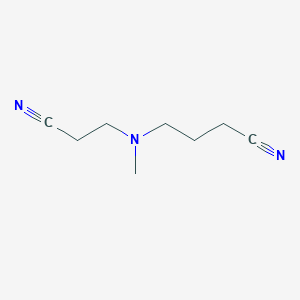
![B-[2-(1,3-Dioxolan-2-ylmethoxy)phenyl]boronic acid](/img/structure/B14129379.png)
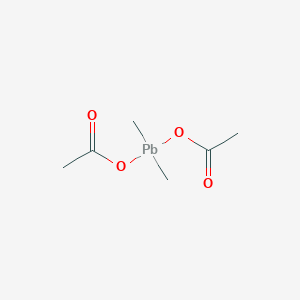
![N-(3-oxo-3-{[3-(trifluoromethyl)phenyl]amino}propyl)-1-(phenylsulfonyl)piperidine-4-carboxamide](/img/structure/B14129400.png)
